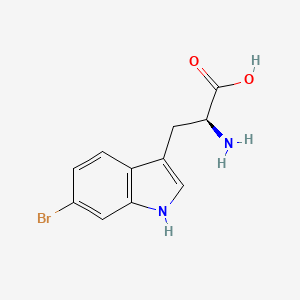

6-Bromo-L-tryptophan

Vue d'ensemble

Description

6-Bromo-L-tryptophan is a brominated derivative of the amino acid L-tryptophan.

Méthodes De Préparation

The synthesis of 6-Bromo-L-tryptophan can be achieved through several methods. One common approach involves the use of tryptophan-6-halogenase fused with flavin reductase to convert L-tryptophan to this compound . This biocatalytic method is advantageous due to its specificity and environmentally friendly nature. Additionally, industrial production methods often employ fermentation processes using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum, which express the necessary halogenase and reductase enzymes .

Analyse Des Réactions Chimiques

6-Bromo-L-tryptophan undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include mild acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indole derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

6-Bromo-L-tryptophan serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure enhances the efficacy of drug formulations aimed at conditions such as depression and anxiety. Studies have indicated that brominated tryptophan derivatives exhibit antimicrobial and cytotoxic activities, making them potential candidates for drug development against various diseases, including parasitic infections .

Biochemical Research

In biochemical studies, this compound is utilized to investigate serotonin metabolism and its effects on mood and behavior. This research provides insights into mental health treatments, particularly in understanding how modifications to tryptophan can influence serotonin levels in the brain . Additionally, its role in studying metabolic pathways related to aromatic amino acids highlights its importance in neuropharmacology .

Protein Engineering

The compound is employed in protein engineering to design modified proteins that can enhance therapeutic efficacy. By incorporating this compound into peptides and proteins, researchers can explore new therapeutic proteins with improved stability and activity profiles . This application is particularly relevant in developing biologics that require precise modifications for enhanced functionality.

Food Industry

In the food sector, this compound is being explored as a natural flavor enhancer . Its potential to improve taste profiles contributes to the development of healthier food products without artificial additives . The compound's safety profile also supports its use in food applications, aligning with consumer preferences for natural ingredients.

Cosmetic Formulations

The antioxidant properties of this compound make it valuable in cosmetic formulations , where it helps protect skin from oxidative stress and improves overall skin health . Its incorporation into skincare products is based on its ability to enhance product efficacy while providing additional benefits to consumers.

Case Study 1: Antiparasitic Activity

A study investigated various halogenated tryptophan analogues, including this compound, for their anti-parasitic potency against Trypanosoma cruzi, the causative agent of Chagas disease. The results showed significant trypanocidal activity correlated with structural modifications at the indole ring, indicating a potential pathway for selective chemotherapeutic agents .

Case Study 2: Neuroprotective Properties

Research on conopeptides containing bromo-tryptophan residues demonstrated their effectiveness as neuroprotective agents . These peptides exhibited anticonvulsant properties and were effective in managing conditions like epilepsy and neurodegenerative disorders . This highlights the therapeutic potential of this compound derivatives in neurological applications.

Mécanisme D'action

The mechanism by which 6-Bromo-L-tryptophan exerts its effects involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the bromine atom can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity . Additionally, brominated tryptophan analogs have been shown to disrupt essential cellular processes, making them effective in targeting microbial and cancer cells .

Comparaison Avec Des Composés Similaires

6-Bromo-L-tryptophan can be compared to other halogenated tryptophan derivatives, such as 6-chloro-L-tryptophan and 7-bromo-L-tryptophan . While these compounds share similar structural features, their chemical properties and biological activities can differ significantly. For example, 6-chloro-L-tryptophan may exhibit different reactivity and binding affinities compared to this compound, highlighting the importance of the specific halogen atom in determining the compound’s behavior .

Similar Compounds

- 6-Chloro-L-tryptophan

- 7-Bromo-L-tryptophan

- 5-Bromo-L-tryptophan

Activité Biologique

6-Bromo-L-tryptophan (6-Br-Trp) is a halogenated derivative of the amino acid L-tryptophan, which has garnered attention for its potential biological activities. This article reviews the biological activity of 6-Br-Trp, focusing on its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

6-Br-Trp is characterized by the addition of a bromine atom at the 6th position of the indole ring of tryptophan. Its molecular formula is , and it possesses a molecular weight of approximately 284.12 g/mol. The presence of the bromine atom significantly alters its biological properties compared to non-brominated tryptophan derivatives.

Antiparasitic Activity

Recent studies have demonstrated that halogenated tryptophan derivatives, including 6-Br-Trp, exhibit significant antiparasitic activity. Research on various halogenated analogues revealed that they disrupt essential transamination processes in Trypanosoma brucei, the causative agent of human African trypanosomiasis. The trypanocidal activity was linked to structural modifications at the 7-position of the indole ring, with 6-Br-Trp showing notable potency in inhibiting parasite growth .

Table 1: Antiparasitic Activity of Halogenated Tryptophans

| Compound | Activity | Mechanism of Action |

|---|---|---|

| This compound | Significant | Disruption of aromatic amino acid metabolism |

| 7-Bromo-L-Tryptophan | Moderate | Inhibition of transamination processes |

| 5-Bromo-L-Tryptophan | Low | Minimal impact on parasite growth |

Neuroprotective Effects

6-Br-Trp has been investigated for its neuroprotective properties. It has been shown to possess anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy and other neurodegenerative disorders. The compound's ability to modulate neurotransmitter systems may underlie its protective effects against excitotoxicity .

The biological activity of 6-Br-Trp can be attributed to several mechanisms:

- Metabolic Disruption : The compound interferes with amino acid metabolism in parasites, leading to significant metabolic disturbances that ultimately inhibit their growth .

- Neurotransmitter Modulation : By influencing neurotransmitter levels, particularly serotonin and related pathways, 6-Br-Trp may enhance neuroprotective signaling and reduce neuronal excitability .

- Inhibition of Enzymatic Activity : Similar to other halogenated tryptophans, 6-Br-Trp may inhibit key enzymes involved in amino acid metabolism, contributing to its antiparasitic effects .

Case Studies

A notable case study highlighted the use of 6-Br-Trp in a clinical setting where patients with chronic kidney disease (CKD) exhibited lower progression rates associated with higher plasma levels of this compound. This suggests that 6-Br-Trp may have protective effects beyond its antiparasitic and neuroprotective roles, potentially influencing renal function .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAORYCZPERQARS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431894 | |

| Record name | 6-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-17-6 | |

| Record name | 6-Bromo-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.